

The Pharmacological Profile of a Selective GPR55 Agonist: A Technical Guide

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Compound of Interest

Compound Name: GPR55 agonist 3

Cat. No.: B12367720

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Disclaimer: Publicly available pharmacological data for the specific compound "**GPR55 agonist 3**" (also known as Compound 26) is limited. This guide therefore provides a representative pharmacological profile of a selective GPR55 agonist, drawing upon data from well-characterized selective agonists such as ML184 and O-1602 to illustrate the expected properties and activities.

Introduction

The G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a variety of conditions, including neuropathic and inflammatory pain, metabolic disorders, and cancer.^{[1][2]} Unlike the classical cannabinoid receptors (CB1 and CB2), GPR55 exhibits a distinct pharmacological profile and signaling cascade.^{[1][2]} Selective agonists of GPR55 are crucial tools for elucidating its physiological and pathophysiological roles and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacological profile of a representative selective GPR55 agonist, including its binding and functional characteristics, signaling pathways, and the experimental methodologies used for its characterization.

Pharmacological Profile

The pharmacological profile of a selective GPR55 agonist is defined by its binding affinity, potency in functional assays, and its selectivity over other related receptors.

In Vitro Potency

The potency of a GPR55 agonist is typically determined through various functional assays that measure the cellular response to receptor activation. While specific data for "**GPR55 agonist 3**" (Compound 26) is sparse, it has been reported to be a potent GPR55 agonist. For the purpose of this guide, we present data from other well-characterized selective GPR55 agonists to provide a comparative context.

Compound	Assay	Species	EC50 (nM)	Reference
GPR55 agonist 3 (Compound 26)	GPR55 Activation	Human	0.239	[3]
GPR55 Activation	Rat	1.76		
β-arrestin Recruitment	Human	6.2		
ML184	GPR55 Activation	-	250	
O-1602	GPR55 Activation	-	13	

Selectivity

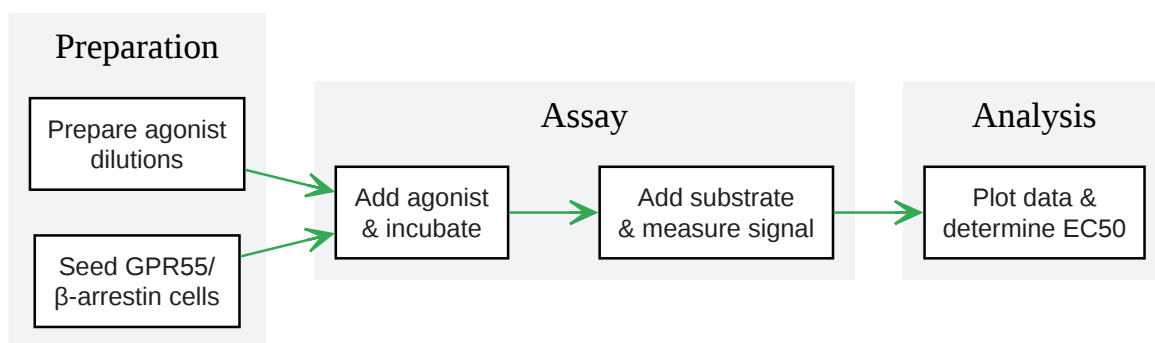
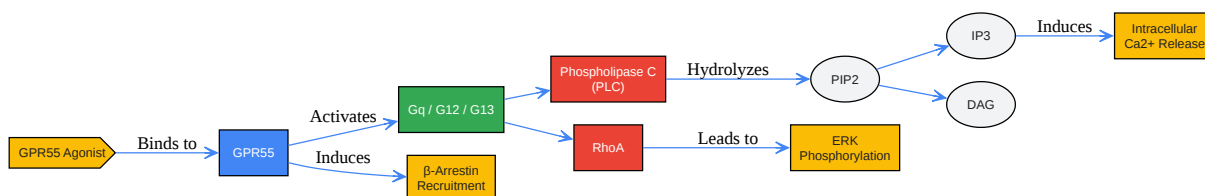
A critical aspect of a GPR55 agonist's pharmacological profile is its selectivity, particularly against the classical cannabinoid receptors CB1 and CB2, and other related G protein-coupled receptors like GPR35. High selectivity ensures that the observed biological effects are mediated through GPR55, minimizing off-target effects.

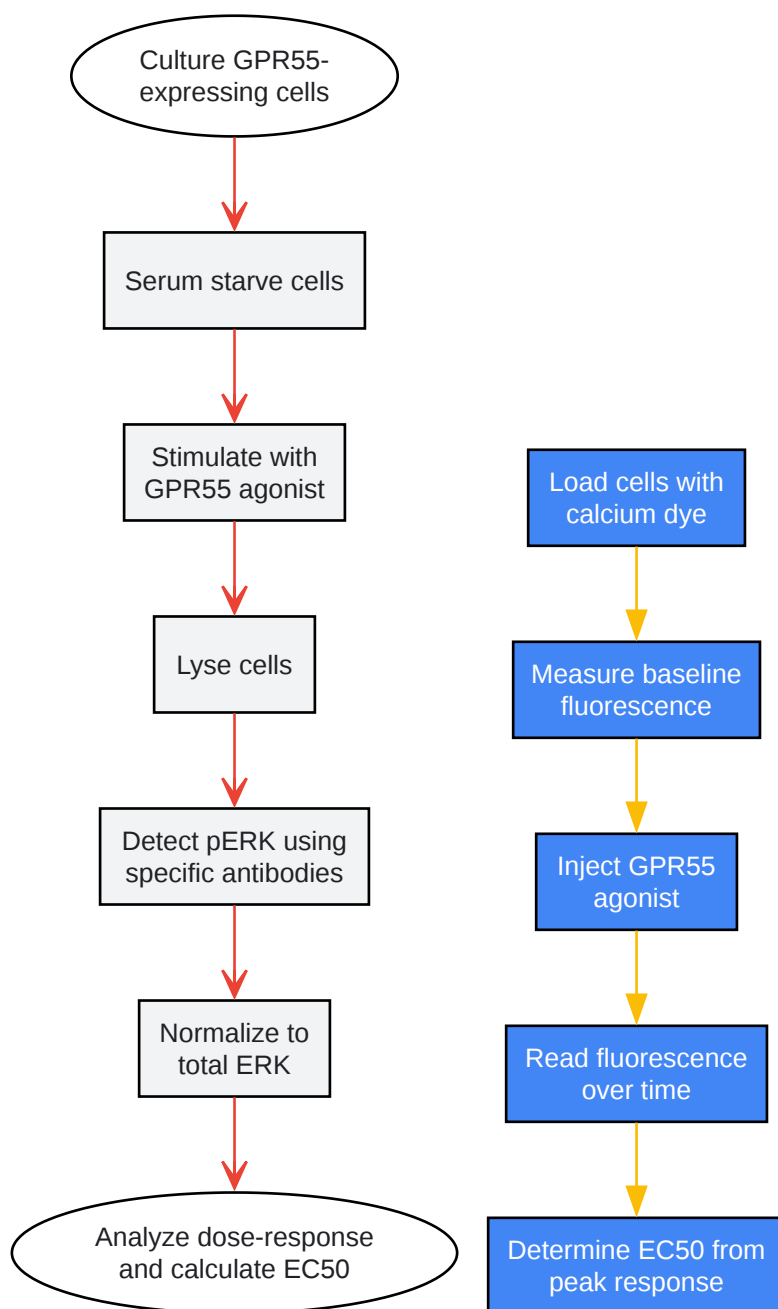
Compound	Receptor	Potency/Selectivity	Reference
ML184	GPR55	EC50 = 250 nM	
GPR35	>100-fold selectivity		
CB1	>100-fold selectivity		
CB2	>100-fold selectivity		
O-1602	GPR55	EC50 = 13 nM	
CB1	EC50 > 30,000 nM		
CB2	EC50 > 30,000 nM		

Signaling Pathways

Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events. Unlike CB1 and CB2 receptors, which primarily couple to Gi/o proteins, GPR55 is known to couple to Gq, G12, and G13 proteins. This leads to the activation of downstream effector pathways, including the RhoA/ROCK pathway, phospholipase C (PLC), and subsequent mobilization of intracellular calcium, as well as the activation of the extracellular signal-regulated kinase (ERK) pathway.

GPR55 Agonist-Induced Signaling Cascade





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